4-(Benzyloxy)-[1,1'-biphenyl]-3-amine
Overview
Description
4-(Benzyloxy)-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which consists of two connected benzene rings The amine group is located at the third position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group. This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydroxide, to form the benzyloxy anion. This anion is then reacted with a halogenated biphenyl derivative to form the benzyloxy biphenyl compound.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the third position of the biphenyl structure. This can be achieved through a nucleophilic substitution reaction, where the benzyloxy biphenyl compound is reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, where the benzyloxy group or the amine group is oxidized to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, where the benzyloxy group or the amine group is reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where the benzyloxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized products such as benzoic acid derivatives and nitro compounds.
Reduction: Reduced products such as alcohols and amines.
Substitution: Substituted products with various functional groups replacing the benzyloxy or amine groups.
Scientific Research Applications
Chemistry: 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and materials with desired properties.
Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological molecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optical devices.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The biphenyl structure can also interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
4-Benzoylbiphenyl: This compound has a benzoyl group instead of a benzyloxy group. It is used in similar applications but has different chemical properties.
4-Benzyloxyphenylacetic acid: This compound has an acetic acid group instead of an amine group. It is used in different applications, such as in the synthesis of pharmaceuticals.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a hydroxybenzaldehyde group instead of an amine group. It is used in the synthesis of Schiff base ligands and other complex molecules.
Uniqueness: 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine is unique due to the presence of both the benzyloxy group and the amine group on the biphenyl structure. This combination of functional groups imparts unique chemical and physical properties to the compound, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
5-phenyl-2-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-13-17(16-9-5-2-6-10-16)11-12-19(18)21-14-15-7-3-1-4-8-15/h1-13H,14,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHIJXMVHZYGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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